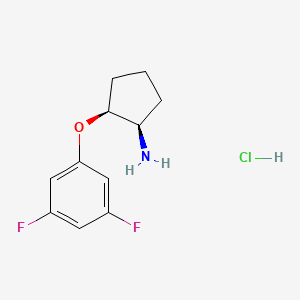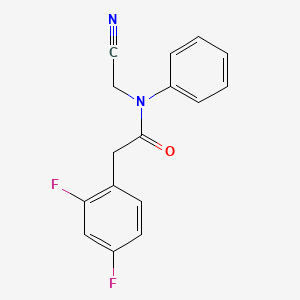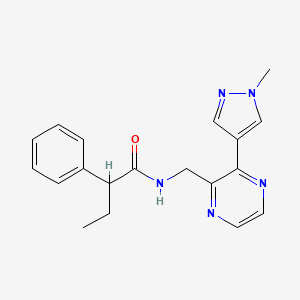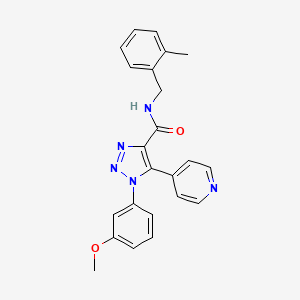
4-(4-(Methylsulfonyl)piperidine-1-carbonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-(Methylsulfonyl)piperidine-1-carbonyl)benzonitrile” is a complex organic molecule. It contains a piperidine ring, which is a common nitrogen-containing heterocycle . The piperidine ring in this compound is substituted at the 1-position with a carbonyl group and at the 4-position with a methylsulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperidine ring, which is a five-membered ring with one nitrogen atom . This ring is substituted at the 1-position with a carbonyl group and at the 4-position with a methylsulfonyl group . The presence of these functional groups can significantly influence the compound’s reactivity and interactions with other molecules.Wissenschaftliche Forschungsanwendungen
Nucleophile-Promoted Cyclizations
Research on compounds related to 4-(4-(Methylsulfonyl)piperidine-1-carbonyl)benzonitrile, such as (E)‐1‐Benzyl‐3‐(1‐Iodoethylidene)Piperidine, has shown their involvement in nucleophile-promoted cyclizations. These reactions are significant in the synthesis of various organic compounds, potentially contributing to the development of new pharmaceuticals or materials (Arnold et al., 2003).
Enzyme Metabolism Studies
The metabolism of compounds structurally similar to this compound has been studied, particularly in the context of novel antidepressants. These studies involve assessing the involvement of various enzymes in the oxidative metabolism of such compounds, providing insights into their metabolic pathways and potential interactions (Hvenegaard et al., 2012).
Cycloaddition Reactions
Compounds with structural similarities to this compound have been used in 1,3-dipolar cycloaddition reactions. These reactions are crucial in the synthesis of various heterocyclic compounds, which are fundamental in medicinal chemistry (Greig et al., 1987).
Mass Spectrometry and Drug Analysis
Research involving growth hormone secretagogues structurally related to this compound has been conducted to understand their behavior in mass spectrometry, particularly in drug analysis and identification. This research is pivotal for the characterization and quality control of pharmaceuticals (Qin, 2002).
Synthesis of Bioactive Compounds
The synthesis of piperidine derivatives using methods that may involve this compound or related compounds has been explored. These synthetic routes are significant in the production of bioactive compounds, including those with potential antimicrobial properties (Vinaya et al., 2009).
Wirkmechanismus
Target of Action
The primary target of 4-(4-(Methylsulfonyl)piperidine-1-carbonyl)benzonitrile is Nitric oxide synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a key molecule involved in immune response and inflammation.
Mode of Action
This could result in changes in the production of NO, thereby influencing the immune response and inflammation .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the production of NO. NO is involved in various physiological processes, including vasodilation, immune response, and neurotransmission. By modulating the activity of iNOS, this compound could potentially affect these processes .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
The molecular and cellular effects of this compound’s action would be related to its modulation of iNOS activity. By influencing the production of NO, it could potentially affect immune response, inflammation, and other NO-related processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect its interaction with iNOS and its overall effectiveness .
Eigenschaften
IUPAC Name |
4-(4-methylsulfonylpiperidine-1-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-20(18,19)13-6-8-16(9-7-13)14(17)12-4-2-11(10-15)3-5-12/h2-5,13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYAFLHPWFFDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2752114.png)
![5-Chloro-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2752116.png)



![[4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2752121.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide](/img/structure/B2752124.png)

![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2752130.png)



